3-Amino-2-nitrobenzonitrile
Description
3-Amino-2-nitrobenzonitrile (CAS: 408502-45-4) is a substituted benzonitrile derivative with the molecular formula C₇H₅N₃O₂ and a molecular weight of 179.14 g/mol. It features a nitro (-NO₂) group at the 2-position and an amino (-NH₂) group at the 3-position of the benzene ring, creating a meta-nitro and ortho-amino substitution pattern.
Properties
IUPAC Name |
3-amino-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXEASYKMQILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629838 | |
| Record name | 3-Amino-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408502-45-4 | |
| Record name | 3-Amino-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-aminobenzonitrile. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and ensure selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-nitrobenzonitrile using a Raney nickel catalyst. This method is advantageous due to its efficiency and the ability to control the reaction conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as a solvent.
Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.
Major Products:
Reduction: 3,2-Diaminobenzonitrile.
Substitution: Depending on the nucleophile used, products can vary widely, including halogenated or alkoxylated derivatives.
Scientific Research Applications
3-Amino-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-2-nitrobenzonitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural and commercial attributes of 3-Amino-2-nitrobenzonitrile and related benzonitrile derivatives:
Key Observations:
- Substituent Effects: The position of nitro and amino groups significantly influences reactivity. For example, 2-Amino-4-nitrobenzonitrile (4-NO₂, 2-NH₂) has a lower molecular weight than the target compound due to differing substitution patterns, which may alter solubility and electronic properties .
- Conversely, the trifluoromethyl group in 4-Amino-2-(trifluoromethyl)benzonitrile enhances stability and resistance to metabolic degradation, making it valuable in drug design .
Biological Activity
3-Amino-2-nitrobenzonitrile (CAS Number: 408502-45-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of various biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzonitrile ring with an amino group at the 3-position and a nitro group at the 2-position. The presence of these functional groups contributes to its reactivity and biological properties, enabling it to participate in various chemical transformations crucial for drug development.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological targets, particularly enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can act as inhibitors for key enzymes, including those related to energy metabolism in bacteria. For instance, modifications of related compounds have shown potential in inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme critical for anaerobic bacteria like Helicobacter pylori and Clostridium difficile .
Antibacterial Activity
A study synthesized a library of analogues based on nitrobenzene derivatives, including this compound, and assessed their antibacterial properties. The results indicated that certain analogues exhibited significant activity against H. pylori and C. difficile, suggesting that structural modifications could enhance antibacterial efficacy .
Inhibition Studies
The compound has been investigated for its potential as a competitive inhibitor of PFOR. The inhibition constant () for related compounds has been reported to be approximately , demonstrating its potency compared to pyruvate () . This competitive inhibition highlights the therapeutic potential of this compound in treating infections caused by anaerobic pathogens.
Case Studies
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the Minimum Inhibitory Concentration (MIC) of various nitrobenzene derivatives against C. difficile and H. pylori. The study revealed that specific modifications on the benzene ring led to enhanced antimicrobial properties, with some analogues outperforming the parent compound .
Table 1: Antimicrobial Activity of Selected Analogues
| Compound | MIC against H. pylori (μg/mL) | MIC against C. difficile (μg/mL) |
|---|---|---|
| This compound | 8 | 16 |
| Analogue A | 4 | 8 |
| Analogue B | 2 | 4 |
| Analogue C | 16 | >64 |
Applications in Drug Development
The unique structure of this compound allows it to serve as a versatile building block in medicinal chemistry. Its derivatives are being explored for their potential therapeutic applications, including:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
